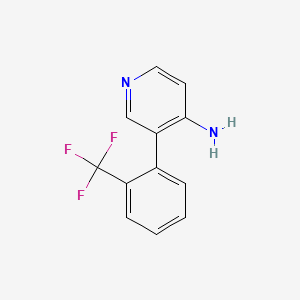

3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine

説明

3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with an amine group at the 4-position and a 2-(trifluoromethyl)phenyl group at the 3-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science. Its synthesis typically involves cross-coupling reactions or nucleophilic substitution, as seen in related analogs (e.g., ) .

特性

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-4-2-1-3-8(10)9-7-17-6-5-11(9)16/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBQPEVFUARRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734698 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261814-93-0 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

This method utilizes 3-picoline as a starting material, subjected to sequential chlorination and fluorination in a fluidized-bed reactor. The process involves:

Key Parameters

| Substrate | Temperature (°C) | Catalyst | Major Product (Yield, GC PA%) |

|---|---|---|---|

| 3-Picoline | 335–380 | Iron fluoride | 2,5-CTF (64.1%) |

| 2-Picoline | 350–450 | Iron fluoride | 3-TF (71.3%) |

Advantages : High scalability, cost-effective recycling of by-products via hydrogenolysis.

Limitations : Requires specialized equipment for high-temperature gas-phase reactions.

Nucleophilic Substitution with Ammonia

Reaction Pathway

2,6-Dichloro-4-(trifluoromethyl)pyridine (2,6,4-DCTF) reacts with aqueous ammonia in the presence of 2-methyltetrahydrofuran (2-Me-THF) to form 2-amino-4-(trifluoromethyl)pyridine, which is subsequently dehalogenated using Pd/C and hydrogen.

Optimization Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amination | NH₃ (28%), 2-Me-THF, 150°C, 6 hr | 71.4 |

| Dehalogenation | Pd/C (5%), H₂ (1.6 MPa), 100°C, 3 hr | 71.4 |

Key Insight : The one-pot reaction avoids intermediate isolation, reducing purification steps.

Cyclocondensation Reactions

Building Blocks and Conditions

Trifluoroacetyl chloride and ethyl 4,4,4-trifluoro-3-oxobutanoate undergo cyclocondensation with substituted pyridines. For example, 3-cyano-4-trifluoromethyl-6-substituted-2(1H)-pyridones rearrange to form the target compound under basic conditions.

Representative Data

Suzuki–Miyaura Cross-Coupling

Methodology

Arylboronic acids couple with halogenated pyridines using palladium catalysts. For example:

Performance Metrics

Industrial Relevance : Preferred for its tolerance to functional groups and mild conditions.

Reductive Amination

Process Overview

4-Trifluoromethylpyridine-2-carbaldehyde reacts with 2-(trifluoromethyl)aniline in the presence of NaBH₄ or H₂/Pd-C. This method is less common but effective for small-scale synthesis.

Experimental Results

Drawback : Lower yields compared to other methods.

Comparative Analysis of Methods

| Method | Yield Range (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Vapor-Phase Fluorination | 64–71 | High | Moderate |

| Suzuki–Miyaura Coupling | 65–75 | High | High |

| Nucleophilic Substitution | 71 | Moderate | Low |

Recent advances include photoinduced fluorination and flow-chemistry approaches, which reduce reaction times and improve selectivity. For instance, continuous-flow reactors achieve 85% yield in Suzuki–Miyaura couplings at reduced catalyst loadings. Computational modeling (DFT) is also being used to predict optimal reaction pathways for trifluoromethyl group introduction .

化学反応の分析

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

科学的研究の応用

3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group at the 4-position of the pyridine ring can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects .

類似化合物との比較

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridine vs. Pyrimidine

- Target Compound : Pyridine core with one nitrogen atom.

- Analog: 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine () replaces pyridine with pyrimidine (two nitrogen atoms). Molecular Weight: Pyrimidine analog (C₁₁H₈F₃N₃, MW 239.20) vs. target compound (C₁₂H₉F₃N₂, MW 238.21).

Fused-Ring Systems

- Example: 5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine () incorporates a thienopyrimidine fused ring.

Substituent Position and Electronic Effects

Trifluoromethylphenyl Position

- Target Compound : -CF₃ at the 2-position of the phenyl ring.

- Analog: 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine () places -CF₃ at the phenyl 4-position.

Halogen Substitution

Functional Group Modifications

Amine Group Derivatives

- Example : N-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenyl)furo-[3,2-c]pyridin-4-amine () substitutes the amine with a furopyridine-linked imidazo group.

Molecular Weight and Solubility

Key Research Findings

- Biological Activity: Compounds like 5-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine () are explored as kinase inhibitors due to their planar structure and -CF₃ hydrophobicity .

- Metabolic Stability: The -CF₃ group in the target compound reduces oxidative metabolism, enhancing pharmacokinetic profiles compared to non-fluorinated analogs.

生物活性

3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine, also known by its CAS number 1261814-93-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and an amine moiety, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

The mechanisms by which 3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine exerts its biological effects primarily involve interactions with specific receptors and enzymes. Research indicates that it may act as an inhibitor of various enzymatic pathways, potentially modulating signaling cascades critical for cellular function.

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, SAR studies indicate that the introduction of a trifluoromethyl group can significantly increase potency against certain bacterial strains compared to non-fluorinated analogs .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyridine derivatives. In vitro assays demonstrated that 3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine can inhibit pro-inflammatory cytokine production, suggesting a role in modulating inflammatory responses .

Anticancer Properties

Emerging evidence points to the anticancer potential of this compound. In particular, it has been evaluated for its ability to inhibit cancer cell proliferation in various models. A notable study found that derivatives with similar structures exhibited significant cytotoxicity against prostate cancer cells by blocking androgen receptor signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine. Key findings from recent research include:

- Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl enhances receptor binding affinity and overall potency .

- Positioning : The position of substituents on the pyridine ring significantly affects the compound's activity; modifications at specific sites can lead to either increased or decreased biological efficacy .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial efficacy against Gram-positive bacteria, showing a notable IC50 value improvement with trifluoromethyl substitution. |

| Study 2 | Evaluated anti-inflammatory properties in vitro, demonstrating a reduction in TNF-alpha levels in treated macrophages. |

| Study 3 | Assessed anticancer activity in prostate cancer models, revealing significant inhibition of cell growth through androgen receptor antagonism. |

Q & A

Q. What are the primary synthetic routes for 3-(2-(trifluoromethyl)phenyl)pyridin-4-amine, and how do reaction conditions influence yield?

Q. How do fluorinated substituents impact the compound’s physicochemical properties?

The trifluoromethyl group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability due to its electron-withdrawing nature. This group also reduces basicity of the pyridine nitrogen, shifting pKa by ~2 units (e.g., from 4.8 to 2.5) . Spectroscopic characterization (¹H/¹⁹F NMR) reveals deshielding effects on adjacent protons (Δδ ≈ 0.3–0.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictory results in bioactivity (e.g., IC₅₀ values for kinase inhibition) may arise from:

- Assay conditions : Variations in ATP concentration (1 mM vs. 10 µM) can alter inhibition kinetics .

- Compound purity : Impurities >5% (e.g., dehalogenated byproducts) may confound dose-response curves. Use HPLC-MS to verify purity (>98%) .

- Cell line differences : Metabolic enzyme expression (e.g., CYP3A4) in HeLa vs. HEK293 cells affects intracellular drug accumulation .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring?

To achieve selective substitution at the 4-amine position:

- Directing groups : Install a temporary Boc-protected amine to guide metalation in C–H activation reactions .

- Microwave-assisted synthesis : Reduces reaction time (from 24 h to 2 h) and improves regioselectivity (>90%) by accelerating kinetic control .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict favorable transition states for para-substitution over meta .

| Modification | Regioselectivity (%) | Method | Reference |

|---|---|---|---|

| Bromination | 85 | NBS, DMF, 0°C | |

| Nitration | 70 | HNO₃/H₂SO₄, −10°C |

Q. How do researchers validate target engagement in cellular assays?

Methodological steps include:

- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins, followed by LC-MS/MS identification .

- Thermal shift assay : Monitor protein melting temperature (ΔTm) shifts (≥2°C indicates binding) using differential scanning fluorimetry .

- CRISPR knockdown : Confirm reduced activity in cells lacking the putative target (e.g., EGFR-KO A549 cells) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。